N-(Pyrimidin-2-ylmethyl)pyrimidine-2-carboxamide
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Overview
Description
N-(Pyrimidin-2-ylmethyl)pyrimidine-2-carboxamide is a compound with the molecular formula C10H9N5O and a molecular weight of 215.21 g/mol . It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrimidin-2-ylmethyl)pyrimidine-2-carboxamide typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of α-bromoketones and 2-aminopyridine, which undergo a chemodivergent synthesis to form N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions often include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(Pyrimidin-2-ylmethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid derivatives, while reduction may produce pyrimidine-2-carboxamide derivatives with altered functional groups.
Scientific Research Applications
N-(Pyrimidin-2-ylmethyl)pyrimidine-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(Pyrimidin-2-ylmethyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, leading to their pharmacological effects . For example, they may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar structure and are synthesized using similar methods.
3-Bromoimidazo[1,2-a]pyridines: These compounds are also derived from pyrimidine and exhibit similar pharmacological activities.
Uniqueness
N-(Pyrimidin-2-ylmethyl)pyrimidine-2-carboxamide is unique due to its specific molecular structure, which allows it to interact with different molecular targets compared to other pyrimidine derivatives.
Properties
IUPAC Name |
N-(pyrimidin-2-ylmethyl)pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c16-10(9-13-5-2-6-14-9)15-7-8-11-3-1-4-12-8/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMDBLUWYDPJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNC(=O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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